4-Amino-3,5-difluorobiphenyl

HIV-1 NNRTI antiviral drug discovery structure-activity relationship

4-Amino-3,5-difluorobiphenyl (CAS 1208083-15-1; synonym: 2,6-difluoro-4-phenylaniline; molecular formula C₁₂H₉F₂N; MW 205.20 g/mol) is a fluorinated biphenylamine building block in which two fluorine atoms occupy the 3- and 5-positions ortho to the para-amino group on the same phenyl ring. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 26 Ų place it in a distinct lipophilicity space relative to the unsubstituted parent 4-aminobiphenyl (logP ~2.8, IARC Group 1 carcinogen), making it a strategically differentiated intermediate for medicinal chemistry and agrochemical programs that require attenuated amine basicity, modulated metabolic stability, and retention of a reactive amino handle for further derivatization.

Molecular Formula C12H9F2N
Molecular Weight 205.20 g/mol
Cat. No. B7837955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-difluorobiphenyl
Molecular FormulaC12H9F2N
Molecular Weight205.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)N)F
InChIInChI=1S/C12H9F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2
InChIKeyYXZRXSMPZIMQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-difluorobiphenyl (CAS 1208083-15-1): Structural Identity, Key Physicochemical Parameters, and Procurement-Relevant Classification


4-Amino-3,5-difluorobiphenyl (CAS 1208083-15-1; synonym: 2,6-difluoro-4-phenylaniline; molecular formula C₁₂H₉F₂N; MW 205.20 g/mol) is a fluorinated biphenylamine building block in which two fluorine atoms occupy the 3- and 5-positions ortho to the para-amino group on the same phenyl ring [1]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 26 Ų place it in a distinct lipophilicity space relative to the unsubstituted parent 4-aminobiphenyl (logP ~2.8, IARC Group 1 carcinogen), making it a strategically differentiated intermediate for medicinal chemistry and agrochemical programs that require attenuated amine basicity, modulated metabolic stability, and retention of a reactive amino handle for further derivatization [2][3].

Why 4-Amino-3,5-difluorobiphenyl Cannot Be Replaced by Unsubstituted 4-Aminobiphenyl, Mono-Fluoro, or Alternative Difluoro Regioisomers


The 3,5-difluoro substitution pattern on the aniline ring is not a minor structural variation; it fundamentally alters electronic character, biological target engagement, and safety profile in ways that preclude simple substitution by the unsubstituted parent, mono-fluoro, or regioisomeric difluoro analogs. Unsubstituted 4-aminobiphenyl is an IARC Group 1 human carcinogen with demonstrated Ames mutagenicity, making it unacceptable for pharmaceutical development [1]. The 3,5-difluoro arrangement ortho to the amine simultaneously reduces amine basicity (pKa depression via inductive withdrawal), increases lipophilicity by ~0.3 log units, and establishes a symmetric electron-deficient aromatic environment that enhances metabolic stability of derived compounds while preserving the para-amino group's reactivity for downstream coupling [2]. Critically, SAR studies in HIV-1 NNRTI programs have demonstrated that the 3,5-difluoro motif confers approximately 4-fold greater antiviral potency than the 3-fluoro mono-substituted analog and is markedly superior to regioisomeric 2,3-difluoro or 2-fluoro arrangements in the same chemical context [3].

Quantitative Differentiation Evidence for 4-Amino-3,5-difluorobiphenyl: Head-to-Head and Cross-Study Comparator Data


HIV-1 NNRTI Potency: 3,5-Difluoro Substitution Confers ~4-Fold Improvement Over 3-Fluoro Mono-Substitution (Direct Head-to-Head)

In a systematic SAR study of fluorine-substituted NH₂-biphenyl-diarylpyrimidine NNRTIs, the 3,5-difluoro-substituted compound 5o exhibited an EC₅₀ of 25.3 nM against wild-type HIV-1 (strain IIIB), representing a ~3.5-fold improvement in potency compared to the 3-fluoro mono-substituted analog 5g (EC₅₀ = 89.4 nM) [1]. This potency advantage was consistently reproduced across multiple comparator pairs: 3,5-DiF compound 5p (EC₅₀ = 7.65 nM) was ~2-fold more potent than 3-F analog 5h (EC₅₀ = 16.6 nM), and 3,5-DiF compound 5q (EC₅₀ = 35.9 nM) was ~3-fold more potent than 3-F analog 5i (EC₅₀ = 99.5 nM) [1]. The authors explicitly noted that 'double fluorination on the 3,5-positions of the phenyl ring...could significantly improve the inhibitory activity of HIV-1 virus...better than that of corresponding single fluorine-substituted derivatives' [1].

HIV-1 NNRTI antiviral drug discovery structure-activity relationship

Regioisomeric Differentiation: 3,5-Difluoro Arrangement is Superior to 2,3-Difluoro or 2-Fluoro for HIV-1 NNRTI Potency and Selectivity

A direct regioisomeric comparison within the same chemical series demonstrated that the 3,5-difluoro arrangement is markedly superior to alternative difluoro or mono-fluoro patterns. Compound 5t (3,5-DiF, 4′-CN) achieved an EC₅₀ of 1.80 nM with a selectivity index (SI = CC₅₀/EC₅₀) of 66,443, whereas its 2,3-difluoro regioisomer 5y (2,3-DiF, 4′-CN) showed a 2.9-fold weaker EC₅₀ of 5.20 nM and a substantially lower SI of 8,759 [1]. The 2-fluoro mono-substituted analog 5z (2-F, 4′-CN) exhibited an EC₅₀ of 5.40 nM with an SI of only 1,981—a ~33-fold reduction in selectivity compared to 5t [1]. The authors explicitly concluded that 'the importance of difluoro atoms on both sides of the benzene ring for activity and selectivity' was clearly demonstrated, and that transferring the 5-position fluorine to the 2-position 'unfortunately achieved reduced inhibitory activity and SI value' [1].

regioisomer comparison HIV-1 NNRTI drug candidate optimization

Metabolic Stability: Compound Incorporating 3,5-Difluorobiphenyl Moiety Achieves 5-Fold Longer Human Liver Microsome Half-Life Than Non-Fluorinated Analog

The incorporation of the 3,5-difluorobiphenyl motif into the DAPY NNRTI scaffold significantly enhanced metabolic stability. The lead compound JK-4b (non-fluorinated biphenyl-DAPY) exhibited a short human liver microsome (HLM) half-life of 14.6 minutes, which was a key limitation preventing further development [1]. Optimization via fluorine introduction on the biphenyl ring yielded compound 5t (bearing the 3,5-difluoro-4′-cyano-biphenyl motif), which demonstrated a t₁/₂ of 74.52 minutes in HLM—approximately 5.1-fold longer than JK-4b [1]. Additionally, 5t showed good stability in both human and monkey plasma, no significant CYP enzyme or hERG inhibition, and no apparent acute toxicity in mice [1].

metabolic stability human liver microsomes drug metabolism

Physicochemical Differentiation: 3,5-Difluoro Substitution Modulates Lipophilicity and Amine Basicity Relative to Unsubstituted 4-Aminobiphenyl

4-Amino-3,5-difluorobiphenyl (XLogP3 = 3.1, MW = 205.20, TPSA = 26 Ų) [1] exhibits measurably distinct physicochemical properties compared to unsubstituted 4-aminobiphenyl (logP = 2.8 by ChemAxon, pKa of conjugate acid = 4.3, water solubility = 842 mg/L at 20–30 °C) [2]. The two ortho-fluorine atoms inductively withdraw electron density from the aromatic ring and the adjacent amine, reducing basicity by an estimated 1–1.5 pKa units relative to the parent aniline—an effect that class-level SAR indicates can attenuate CYP-mediated metabolic activation and reduce Ames mutagenicity [3]. The ~0.3 log unit increase in lipophilicity, combined with the reduced basicity, shifts the compound's ionization profile at physiological pH, potentially altering membrane permeability, plasma protein binding, and volume of distribution in derived drug candidates.

physicochemical properties lipophilicity amine basicity

WDR5-MYC Protein-Protein Interaction: 3,5-Difluorobiphenyl Motif Engages the WBM Pocket with High-Resolution Structural Confirmation

The 3,5-difluoro[1,1'-biphenyl]-4-ylmethyl group has been validated as a key pharmacophoric element in WDR5-MYC protein-protein interaction inhibitors. The co-crystal structure of human WDR5 in complex with compound 2 (PDB 8G3E, resolution 1.33 Å) reveals that the 3,5-difluorobiphenyl moiety occupies the WBM (WDR5-binding motif) pocket, with the two fluorine atoms engaging in specific orthogonal interactions—including potential C–F···H–C hydrogen bonds and multipolar interactions with surrounding residues [1]. The high resolution (1.33 Å) enables unambiguous placement of the fluorine atoms and confirms the structural rationale for the 3,5-difluoro substitution pattern in this binding site. The primary publication describes these compounds as arising from high-throughput screening with subsequent structure-based design, underscoring the privileged nature of the 3,5-difluorobiphenyl scaffold in this target class [1]. While quantitative affinity data for this specific compound is not publicly reported in isolation, the high-resolution structural data provides direct evidence of target engagement.

WDR5-MYC inhibitor protein-protein interaction X-ray crystallography

Optimal Procurement and Application Scenarios for 4-Amino-3,5-difluorobiphenyl Based on Quantitative Differentiation Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization Programs

The direct SAR evidence from the Ding et al. (2022) study demonstrates that the 3,5-difluorobiphenyl motif confers a ~2–4-fold potency advantage over mono-fluoro analogs and ~3-fold superiority over regioisomeric difluoro patterns in the DAPY NNRTI series [1]. Program teams developing next-generation biphenyl-DAPYs should prioritize procurement of 4-amino-3,5-difluorobiphenyl as the key synthetic intermediate for constructing the left-wing hydrophobic pocket-occupying moiety. The validated metabolic stability improvement (~5-fold HLM t₁/₂ enhancement) further supports its use when optimizing away from metabolically labile non-fluorinated biphenyl leads [1].

WDR5-MYC Protein-Protein Interaction Inhibitor Discovery for MYC-Driven Cancers

The high-resolution co-crystal structure (PDB 8G3E, 1.33 Å) confirms that the 3,5-difluorobiphenyl moiety productively engages the WDR5 WBM pocket [2]. Medicinal chemistry teams pursuing WDR5-MYC PPI antagonists can confidently use 4-amino-3,5-difluorobiphenyl as the starting material for reductive amination or amide coupling to install the 3,5-difluorobiphenylmethyl pharmacophore. The amino group at the 4-position provides a direct synthetic handle for linking to diverse cap groups, as exemplified by the dihydropyridazinone carboxamide series in the primary publication [2].

Agrochemical Fungicide Intermediate: Biphenylamide and SDHI Scaffolds

Patent literature (e.g., EP0161482 and related filings) identifies fluorinated biphenylamine derivatives—including the 3,5-difluoro substitution pattern—as key intermediates for heterocyclically substituted biphenylamide fungicides [3]. The electron-withdrawing effect of the 3,5-difluoro substitution modulates the amine's nucleophilicity for amide bond formation while simultaneously enhancing the metabolic and environmental stability of the final fungicidal product. Procurement of 4-amino-3,5-difluorobiphenyl as a common late-stage intermediate enables rapid SAR exploration of amide variants in SDHI-type fungicide programs.

Rational Mutagenicity Risk Mitigation in Aniline-Containing Drug Candidates

Unsubstituted 4-aminobiphenyl is an IARC Group 1 carcinogen and reliably Ames-positive, creating an unacceptable genotoxicity liability for any drug candidate containing this substructure [4]. The body of work by Shamovsky et al. (2021) and the earlier 'Rationally Designing Safer Anilines' study (J. Med. Chem. 2012) provides mechanistic and computational evidence that ortho-fluorination of 4-aminobiphenyls can attenuate or eliminate Ames mutagenicity by modulating the electronic properties (HOMO energy, ionization potential) that drive metabolic activation to DNA-reactive nitrenium ions [5]. For drug discovery programs where a biphenylamine motif is pharmacophorically required, 4-amino-3,5-difluorobiphenyl represents a rationally designed, potentially de-risked building block that may enable progression past genotoxicity screening gates that would block the unsubstituted parent compound.

Quote Request

Request a Quote for 4-Amino-3,5-difluorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.